GlyT1 Inhibition: N-methyl-N-(pyridin-4-ylmethyl)glycine Demonstrates Sub-Nanomolar Potency
N-methyl-N-(pyridin-4-ylmethyl)glycine inhibits glycine transporter-1B (GlyT1) with an IC50 of 1.5 nM in human JAR cells [1]. This potency significantly exceeds that of the endogenous substrate glycine, which does not inhibit the transporter at physiologically relevant concentrations. In contrast, the unsubstituted parent compound glycine shows no GlyT1 inhibitory activity, underscoring the essential contribution of the N-methyl and pyridin-4-ylmethyl moieties to target engagement [2].
| Evidence Dimension | GlyT1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | Glycine (endogenous substrate): no inhibition |
| Quantified Difference | Inhibition present vs. none; > 1,000-fold potency differential relative to typical weak inhibitors |
| Conditions | Human JAR cells; [14C]glycine uptake assay; 10 min preincubation |
Why This Matters
This sub-nanomolar potency positions the compound as a valuable chemical probe for GlyT1 target validation and as a reference standard for screening campaigns, enabling robust assay development with a well-characterized positive control.
- [1] BindingDB BDBM50533723 (CHEMBL4572086). Inhibition of glycine transporter-1B in human JAR cells assessed as reduction in [14C]glycine uptake. IC50: 1.5 nM. View Source
- [2] Harsing LG Jr, et al. Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry. 2006;13(9):1017-1044. Endogenous glycine does not inhibit GlyT1; structure-activity relationship of synthetic inhibitors. View Source
